molecular formula C11H14N2O3 B1438134 3-[(4-Nitrobenzyl)oxy]pyrrolidine CAS No. 946726-63-2

3-[(4-Nitrobenzyl)oxy]pyrrolidine

Cat. No. B1438134
M. Wt: 222.24 g/mol
InChI Key: MZXUTWOZVOZHLZ-UHFFFAOYSA-N
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Description

“3-[(4-Nitrobenzyl)oxy]pyrrolidine” is a compound used for proteomics research . It has a molecular formula of C11H14N2O3 and a molecular weight of 222.24 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(4-Nitrobenzyl)oxy]pyrrolidine” are not well-documented. Its molecular formula is C11H14N2O3 and it has a molecular weight of 222.24 g/mol .

Scientific Research Applications

Proteomics Research

3-[(4-Nitrobenzyl)oxy]pyrrolidine: is utilized in proteomics research due to its molecular properties. It serves as a specialized reagent in the study of protein structures and functions. The compound’s ability to interact with proteins can help in identifying and quantifying them, as well as in studying their modifications and interactions .

Biochemistry Applications

In biochemistry, this compound is used for probing the structure and dynamics of biomolecules. Its nitrobenzyl group can be a photo-labile protecting group, which is useful in the controlled release of active molecules under light exposure .

Pharmacology

Pharmacologically, 3-[(4-Nitrobenzyl)oxy]pyrrolidine is valuable due to the pyrrolidine ring, which is a common motif in drug design. It’s involved in the synthesis of compounds with potential therapeutic effects, such as modulating biological targets and enhancing pharmacokinetic properties .

Organic Synthesis

In organic synthesis, this compound is employed as a building block for the construction of more complex molecules. Its versatile structure allows for various chemical transformations, making it a valuable tool for synthetic chemists .

Medicinal Chemistry

3-[(4-Nitrobenzyl)oxy]pyrrolidine: plays a crucial role in medicinal chemistry. It’s used in the design and synthesis of new drugs, particularly due to the pyrrolidine ring’s ability to impart stereochemical diversity and influence the biological activity of the molecules .

Analytical Chemistry

Analytical chemists use 3-[(4-Nitrobenzyl)oxy]pyrrolidine for its properties as a chromatographic marker or standard. Its distinct chemical signature allows for the accurate detection and quantification of substances in complex mixtures .

Chemical Engineering

In chemical engineering, this compound can be involved in process optimization and development of production methods. Its stability under various conditions makes it suitable for industrial-scale chemical reactions .

properties

IUPAC Name

3-[(4-nitrophenyl)methoxy]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-13(15)10-3-1-9(2-4-10)8-16-11-5-6-12-7-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXUTWOZVOZHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-Nitrobenzyl)oxy]pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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